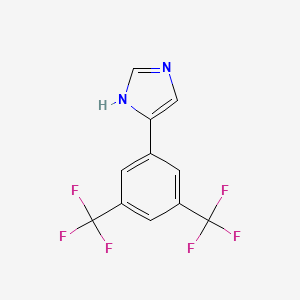![molecular formula C17H15ClN6 B8701280 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8701280.png)
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile is a complex organic compound that features a combination of pyrazine, piperidine, benzimidazole, and carbonitrile groups
准备方法
The synthesis of 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine group: This step involves the reaction of the pyrazine derivative with piperidine under specific conditions to form the desired intermediate.
Formation of the benzimidazole ring: This step involves the cyclization of the intermediate with appropriate reagents to form the benzimidazole ring.
Introduction of the carbonitrile group: This final step involves the reaction of the benzimidazole derivative with a suitable nitrile source to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used
科学研究应用
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, with applications in the development of new drugs for various diseases.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It is used in the synthesis of other complex organic compounds and as a building block for the development of new chemical entities
作用机制
The mechanism of action of 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile can be compared with other similar compounds, such as:
2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidines: These compounds share the pyrazine and pyrimidine rings but differ in their overall structure and functional groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain the imidazo[1,2-a]pyridine scaffold and are used in similar applications but have different substituents and properties.
N-(Pyridin-2-yl)amides: These compounds feature the pyridine ring and amide functional group, with applications in medicinal chemistry and materials science
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
属性
分子式 |
C17H15ClN6 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C17H15ClN6/c18-15-17(21-6-5-20-15)24-7-3-12(4-8-24)16-22-13-2-1-11(10-19)9-14(13)23-16/h1-2,5-6,9,12H,3-4,7-8H2,(H,22,23) |
InChI 键 |
ZVTKEAWWRWONLN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)C#N)C4=NC=CN=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


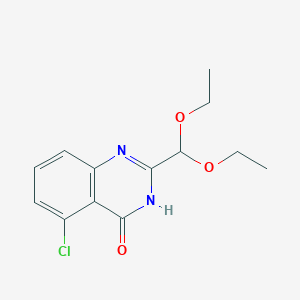
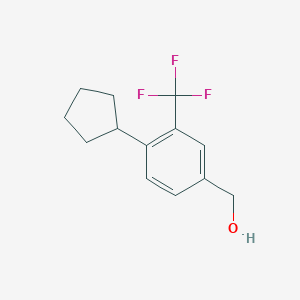
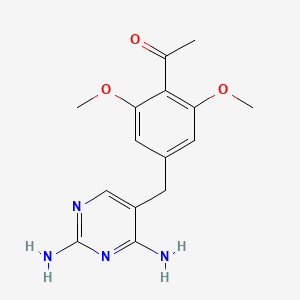
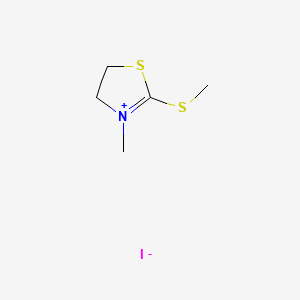
![2-Methoxy-6-[(methylsulfanyl)methyl]aniline](/img/structure/B8701247.png)
![N-[6-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8701252.png)
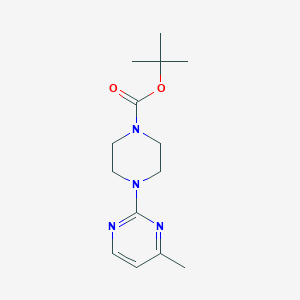
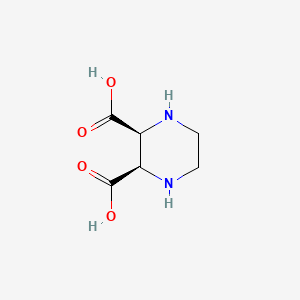
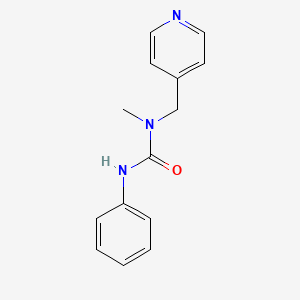
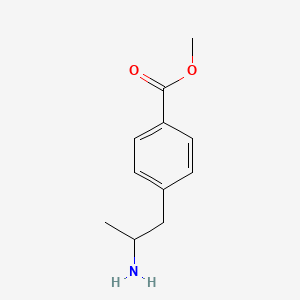
![4-[4-(4-morpholinyl)butyl]morpholine](/img/structure/B8701293.png)
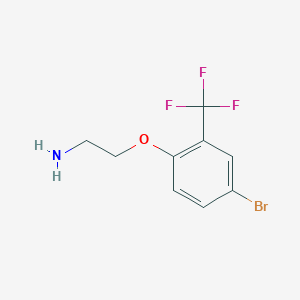
![6-[(4-Nitrobenzoyl)oxy]hexyl 4-nitrobenzoate](/img/structure/B8701304.png)
